molecular formula C₂₄H₃₀O₆ B1139934 Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside CAS No. 210297-56-6

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

Cat. No. B1139934
M. Wt: 414.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside” is a chemical compound with the molecular formula C24H30O6 . It is a derivative of mannose, a type of sugar .


Synthesis Analysis

The synthesis of such compounds often involves regioselective protection and deprotection strategies . For instance, the synthesis of partially protected carbohydrates can be achieved by manipulating only one type of a protecting group for a given substrate . The uniform protection of the unprotected starting material is done in a way that only one (or two) hydroxyl groups remain unprotected .


Molecular Structure Analysis

The molecule contains a total of 62 bonds. There are 32 non-H bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 5 ethers (aliphatic) .

Scientific Research Applications

Synthesis of Iminosugars

  • Summary of Application : Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .
  • Results or Outcomes : The synthesis resulted in a series of tri- and tetrahydroxylated seven-membered iminosugars. These compounds could potentially be used as therapeutic agents, although further testing would be required .

Investigation of Mannose Binding Sites

  • Summary of Application : Methyl α-D-mannopyranoside has been used in a study to investigate the primary mannose binding site of pradimicin A .
  • Results or Outcomes : The study provided insights into the mannose binding site of pradimicin A, which could have implications for the development of new antibiotics .

Synthesis of Stable Noeuromycin Analog

  • Summary of Application : Methyl α-D-mannopyranoside has been used in the synthesis of a stable noeuromycin analog with a D-manno configuration .
  • Results or Outcomes : The synthesis resulted in a stable noeuromycin analog with a D-manno configuration .

Carbohydrate Chemistry

  • Summary of Application : Methyl α-D-mannopyranoside is used in various synthetic methods in carbohydrate chemistry .
  • Methods of Application : The methods of application include various organic reactions, such as acetolysis of 6-deoxysugars controlled by the armed–disarmed effect .
  • Results or Outcomes : The outcomes of these methods contribute to the advancement of carbohydrate chemistry .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXPCZLNEKGTHT-DJCPXJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

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